

physicochemical properties of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

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Compound of Interest

Compound Name: 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

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An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol

Abstract

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is a bifunctional chemical scaffold of significant interest in modern medicinal chemistry. Possessing a constrained tetrahydropyran (THP) ring, a primary amine, and a tertiary alcohol, this molecule offers a unique three-dimensional architecture that is increasingly utilized in the design of sophisticated therapeutic agents. Its structure is particularly valuable for creating compounds that target the central nervous system (CNS) and various enzyme classes.[1] As a key intermediate, it has been instrumental in the synthesis of selective inhibitors for critical targets like mTOR kinase and phosphodiesterase 10A (PDE10A), which are implicated in oncology and neurological disorders, respectively.[1] This guide provides a senior application scientist's perspective on the core physicochemical properties of this compound, detailing not just the what, but the why and how of their determination. A thorough understanding and empirical validation of these properties are paramount for any researcher aiming to leverage this scaffold in a drug discovery program, as they directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Introduction: A Scaffold of Strategic Importance

The journey of a small molecule from a laboratory concept to a clinical candidate is fundamentally dictated by its physicochemical properties.^{[2][3][4]} For **4-(aminomethyl)tetrahydro-2H-pyran-4-ol**, its value lies in the strategic combination of its structural motifs:

- **The Tetrahydropyran (THP) Ring:** This saturated heterocyclic ring acts as a rigid, non-aromatic spacer. Unlike more flexible aliphatic chains, its constrained conformation can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. Furthermore, the ether linkage within the THP ring can act as a hydrogen bond acceptor and often improves metabolic stability compared to more labile functionalities.
- **The Aminomethyl Group:** The primary amine is a critical functional handle. As a base, it is typically protonated at physiological pH, rendering the molecule more water-soluble and providing a key interaction point (e.g., salt bridge formation) for binding to acidic residues in a protein's active site.
- **The Tertiary Alcohol:** The hydroxyl group further enhances hydrophilicity and provides an additional hydrogen bond donor/acceptor site. Its presence on the same carbon as the aminomethyl group creates a quaternary center, which can impart specific steric and electronic properties to the molecule.

This unique combination makes the compound a valuable building block for introducing polarity and specific 3D geometry into larger molecules, ultimately influencing their pharmacokinetic and pharmacodynamic profiles.^[1]

Core Physicochemical Properties: A Data-Centric Overview

Accurate physicochemical data is the foundation of any successful drug discovery campaign.^[5] While comprehensive experimental data for **4-(aminomethyl)tetrahydro-2H-pyran-4-ol** is not extensively published, the table below summarizes known identifiers and highlights the key parameters that must be determined experimentally.

Property	Value (Free Base)	Value (Hydrochloride Salt)	Significance in Drug Discovery
CAS Number	783303-73-1[6]	666261-01-4[1]	Unique chemical identifier for substance registration and literature search.
Molecular Formula	C ₆ H ₁₃ NO ₂ [6]	C ₆ H ₁₄ ClNO ₂	Defines the elemental composition and exact mass.
Molecular Weight	131.17 g/mol [6]	167.63 g/mol [1]	Impacts diffusion rates, membrane permeability, and ligand efficiency metrics.
pKa	Data not available; requires experimental determination.	Data not available; requires experimental determination.	Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.
LogP / LogD _{7.4}	Data not available; requires experimental determination.	Data not available; requires experimental determination.	Measures lipophilicity, a key predictor of membrane permeability, protein binding, and metabolic clearance.
Aqueous Solubility	Data not available; requires experimental determination.	Expected to be higher than the free base.[1]	Crucial for drug absorption, formulation, and ensuring reliable concentration in biological assays.[7]

Experimental Determination of Key Physicochemical Parameters

The absence of published experimental data necessitates a rigorous, in-house characterization of this scaffold. The following sections describe the standard, field-proven protocols for determining the most critical physicochemical properties.

pKa Determination: Understanding Ionization

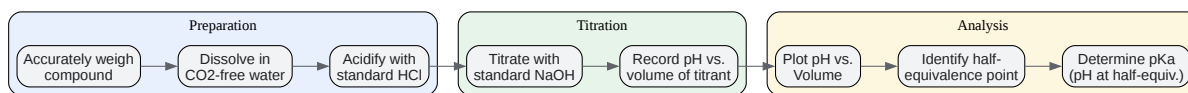
The pKa value dictates the extent to which the primary amine is protonated at a given pH. This is arguably the most critical parameter, as the charge state of a molecule profoundly affects its interactions with biological systems.

Causality Behind Experimental Choice: Potentiometric titration is the gold standard for pKa determination. It provides a direct measure of the compound's buffering capacity as a function of pH by tracking the amount of acid or base needed to effect a change in proton concentration. This method is robust, highly accurate, and directly measures the thermodynamic equilibrium.

Step-by-Step Protocol: Potentiometric Titration

- **Preparation:** Accurately weigh ~5-10 mg of **4-(aminomethyl)tetrahydro-2H-pyran-4-ol** and dissolve in a known volume (e.g., 50 mL) of deionized, CO₂-free water or a suitable co-solvent/water mixture if solubility is limited.
- **Acidification:** Add a stoichiometric excess of standardized HCl (e.g., 0.1 M) to ensure the amine is fully protonated at the start of the titration.
- **Titration Setup:** Place the solution in a thermostatted vessel (25°C or 37°C) with constant stirring. Immerse a calibrated pH electrode and the tip of a precision burette containing a standardized titrant (e.g., 0.1 M NaOH).
- **Data Collection:** Add the NaOH titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize. Collect data points with higher frequency near the equivalence point, where the pH changes most rapidly.
- **Analysis:** Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, where exactly half of the

protonated amine has been neutralized.[8] This point corresponds to the inflection point on the sigmoid curve.



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Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): Gauging Membrane Permeability

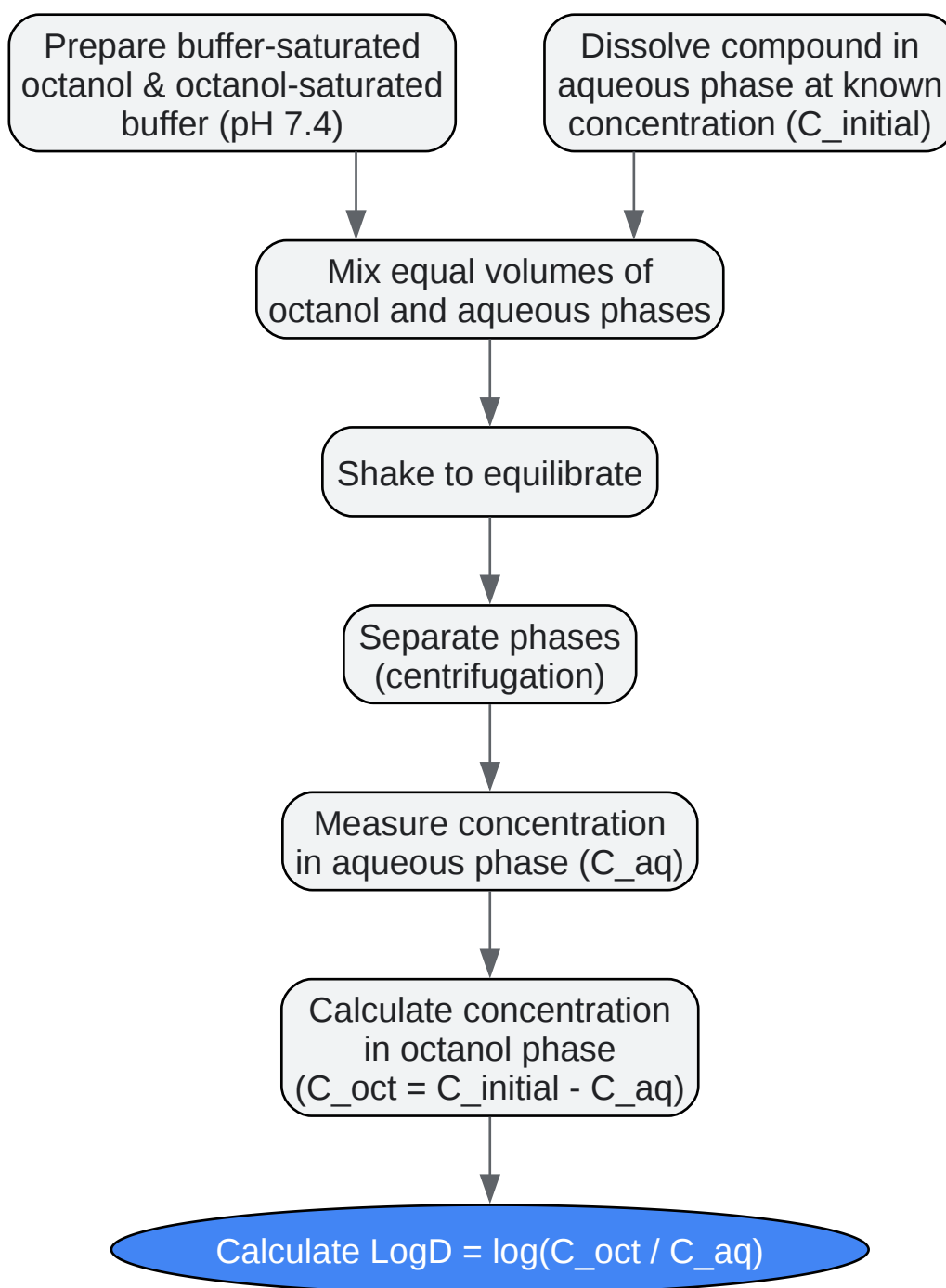
Lipophilicity, the "oil-loving" nature of a molecule, is a primary determinant of its ability to cross biological membranes. It is measured as the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase. LogP refers to the partitioning of the neutral species, while LogD is the distribution coefficient at a specific pH (e.g., 7.4), accounting for both neutral and ionized forms.

Causality Behind Experimental Choice: The "shake-flask" method is the traditional and most direct method for determining LogP.[9] It physically measures the equilibrium distribution of the compound between two immiscible phases, providing a direct thermodynamic value.

Step-by-Step Protocol: Shake-Flask Method for LogD_{7.4}

- **Phase Preparation:** Prepare a phosphate buffer at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This ensures the two phases are in equilibrium before the experiment begins.
- **Sample Preparation:** Prepare a stock solution of the compound in the aqueous buffer at a known concentration.

- Partitioning: In a separation funnel or vial, combine a known volume of the aqueous sample solution with an equal volume of the pre-saturated n-octanol.
- Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
- Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.
- Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
- Calculation: The concentration in the octanol phase is determined by mass balance. Calculate LogD_{7.4} using the formula: $\text{LogD}_{7.4} = \log_{10} \left(\frac{[\text{Concentration}]_{\text{octanol}}}{[\text{Concentration}]_{\text{aqueous}}} \right)$.[\[10\]](#)



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Caption: Workflow for LogD determination by the shake-flask method.

Aqueous Solubility: The Gateway to Bioavailability

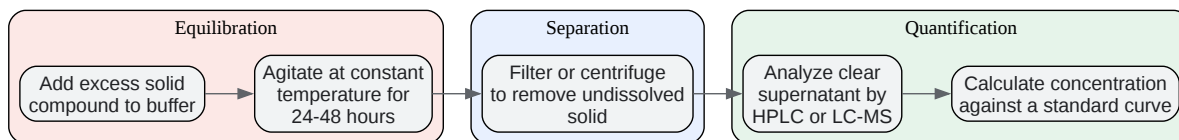
A compound must be in solution to be absorbed and to interact with its target. Low aqueous solubility is a major cause of failure in drug development.[7] Thermodynamic solubility, the

concentration of a saturated solution at equilibrium, is the most relevant measure for predicting in vivo behavior.

Causality Behind Experimental Choice: The shake-flask method for solubility is considered the "gold standard" because it measures the true thermodynamic equilibrium of the solid-state material with the solution.^[7] This is crucial as it accounts for the energy required to break the crystal lattice, a factor ignored by kinetic methods that start from a DMSO stock.

Step-by-Step Protocol: Thermodynamic (Equilibrium) Solubility

- **Buffer Preparation:** Prepare aqueous buffers at relevant pH values (e.g., pH 2.0, 5.0, 7.4) to construct a pH-solubility profile.
- **Sample Addition:** Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.^{[11][12]}
- **Separation of Solid:** Separate the undissolved solid from the solution. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or high-speed centrifugation are common methods.
- **Quantification:** Dilute the resulting clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a standard curve.
- **Reporting:** The measured concentration is the thermodynamic solubility at that specific pH and temperature.



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Caption: Workflow for thermodynamic solubility determination.

Implications for Drug Development

Based on its structure, **4-(aminomethyl)tetrahydro-2H-pyran-4-ol** is expected to be a polar, basic compound.

- Expected Properties: The presence of both a primary amine and a tertiary alcohol suggests it will be highly hydrophilic, likely resulting in a negative LogP value. The primary amine is expected to have a pKa in the range of 9-10, meaning it will be almost fully protonated and positively charged at physiological pH 7.4.
- ADME Consequences:
 - Absorption: High polarity and charge may limit passive diffusion across the gut wall. However, its good aqueous solubility will ensure it dissolves readily.
 - Distribution: The low lipophilicity might hinder its ability to cross the blood-brain barrier unless an active transport mechanism is involved. Its distribution will likely be confined to the systemic circulation and tissues with higher aqueous content.
 - Metabolism & Excretion: The THP ring is generally stable. The primary amine and alcohol provide sites for Phase II conjugation reactions (e.g., glucuronidation). The high water solubility will favor renal excretion.

These predicted properties make the scaffold ideal for designing drugs that require good water solubility for intravenous formulation or for targeting extracellular proteins. When incorporated

into a larger molecule, these inherent characteristics must be balanced by adding more lipophilic moieties to achieve the desired overall ADME profile for a specific therapeutic goal.

Conclusion

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is a chemical building block with immense potential, offering a pre-validated scaffold that combines metabolic stability, polarity, and precise three-dimensional structure. However, its effective use in drug discovery is entirely dependent on the accurate and empirical determination of its core physicochemical properties: pKa, LogD, and aqueous solubility. The protocols and rationale outlined in this guide provide the necessary framework for researchers to generate this critical data, thereby enabling informed decisions in lead optimization and transforming this promising intermediate into the next generation of therapeutic agents.

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